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Compound of Interest

Compound Name: 3-Hydroxypent-4-enoic acid

Cat. No.: B1211849

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxypent-4-enoic acid,
including its chemical identity, physical properties, and detailed synthetic methodologies. While
this document is intended to be a thorough resource, it is important to note a significant gap in
the publicly available literature regarding the biological activity, metabolic pathways, and
potential therapeutic applications of this specific molecule. The information presented herein is
based on available chemical data and synthetic protocols for structurally related compounds.

Chemical Identity and Properties

3-Hydroxypent-4-enoic acid is an organic compound with the molecular formula CsHgOs. Its
structure features a five-carbon chain containing a carboxylic acid group, a hydroxyl group at
the third carbon, and a terminal double bond.

IUPAC Name: 3-hydroxypent-4-enoic acid

CAS Number: 81357-28-0

Physicochemical Properties

A summary of the key physicochemical properties of 3-hydroxypent-4-enoic acid is presented
in the table below. These values are primarily computationally derived from publicly available
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chemical databases.

Property Value Source
Molecular Weight 116.11 g/mol PubChem
Molecular Formula CsHsOs PubChem
XLogP3 -0.3 PubChem
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor

Count 3 PubChem
Rotatable Bond Count 3 PubChem
Exact Mass 116.047344113 Da PubChem
Topological Polar Surface Area  57.5 A2 PubChem
Heavy Atom Count 8 PubChem
Complexity 97.8 PubChem

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of 3-hydroxypent-4-enoic acid are not
readily available in the published literature. However, a well-documented enantioselective
synthesis of a closely related precursor, tert-butyl 3-hydroxypent-4-enoate, provides a robust
methodology that can be adapted for the synthesis of the free acid. The final deprotection of
the tert-butyl ester would yield the desired 3-hydroxypent-4-enoic acid.

Synthesis of tert-Butyl 3-hydroxypent-4-enoate

This protocol describes the synthesis of the tert-butyl ester of 3-hydroxypent-4-enoic acid,
which can serve as a key intermediate.

Materials:

e N,N-diisopropylamine
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e n-butyl lithium in Tetrahydrofuran (THF)

« tert-butylacetate

e Acrolein

e Sodium sulfate (Na2S0a4)

o Ethyl acetate (EtOAC)

e Hexane

« Silica gel for flash column chromatography

Procedure:

Preparation of Lithium N,N-diisopropylamide (LDA): A solution of LDA (1.1 equivalents) is
prepared by adding N,N-diisopropylamine to a solution of n-buty! lithium in THF.

e Enolate Formation: The LDA solution is cooled to -78 °C, and tert-butylacetate (1 equivalent)
is added. The mixture is stirred at this temperature for 1 hour to facilitate the formation of the
lithium enolate.

» Aldol Addition: Acrolein (1 equivalent) is added to the reaction mixture at -78 °C.

o Workup and Extraction: The reaction is quenched, and the layers are separated. The
agueous layer is extracted three times with dichloromethane (CH2Clz). The combined
organic layers are dried over anhydrous sodium sulfate (Na2S0a4) and concentrated under
reduced pressure.

 Purification: The crude product is purified by flash column chromatography on silica gel using
a 1:9 mixture of ethyl acetate to hexane as the eluent to yield pure tert-butyl 3-hydroxypent-
4-enoate.

Deprotection to 3-Hydroxypent-4-enoic Acid (Proposed)

The final step to obtain 3-hydroxypent-4-enoic acid would involve the selective cleavage of
the tert-butyl ester. This is typically achieved under acidic conditions.
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Proposed Procedure:

Dissolve the purified tert-butyl 3-hydroxypent-4-enoate in a suitable organic solvent (e.g.,
dichloromethane).

e Add a strong acid, such as trifluoroacetic acid (TFA), and stir the reaction at room
temperature.

¢ Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, remove the solvent and excess acid under reduced pressure to yield 3-
hydroxypent-4-enoic acid.

Biological Significance and Drug Development
Potential

Extensive searches of scientific databases and literature have not yielded any specific
information on the biological activity, signaling pathways, or metabolic fate of 3-hydroxypent-4-
enoic acid. The biological relevance and potential applications in drug development for this
compound are currently unknown.

It is worth noting that a structural isomer, 2-hydroxypent-4-enoic acid, has been reported to
exhibit antimicrobial and antiproliferative activities. However, due to the difference in the
positions of the functional groups, it is not possible to extrapolate these findings to 3-
hydroxypent-4-enoic acid.

Visualizations
Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of 3-hydroxypent-4-
enoic acid.
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Caption: Proposed synthetic workflow for 3-hydroxypent-4-enoic acid.

Conclusion

This technical guide has summarized the available chemical and synthetic information for 3-
hydroxypent-4-enoic acid. While its physicochemical properties can be estimated and a
plausible synthetic route can be devised based on related compounds, there is a notable
absence of data regarding its biological function. For researchers and drug development
professionals, this compound represents an unexplored area of chemical space. Future studies
are warranted to elucidate any potential biological activities and to explore its viability as a lead
compound or a building block in medicinal chemistry.

« To cite this document: BenchChem. [An In-depth Technical Guide to 3-Hydroxypent-4-enoic
Acid]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1211849#3-hydroxypent-4-enoic-acid-cas-number-
and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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